molecular formula C10H10ClN B1489972 5-Ethynylindoline hydrochloride CAS No. 2097953-06-3

5-Ethynylindoline hydrochloride

Cat. No. B1489972
CAS RN: 2097953-06-3
M. Wt: 179.64 g/mol
InChI Key: LEXVAFRWVLICOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynylindoline hydrochloride, also known as 5-EIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indoline family and is a non-toxic, water-soluble compound with a variety of biochemical and physiological effects. In

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 5-Ethynylindoline hydrochloride, have been increasingly recognized for their potential in treating cancer cells. Research has shown that these compounds can exhibit various biologically vital properties that may inhibit the growth of cancerous cells or induce apoptosis .

Antimicrobial Activity

The structure of indole derivatives lends itself to antimicrobial properties. Studies have indicated that these compounds can be effective against a range of microbes, offering potential applications in the development of new antibiotics or antifungal agents .

Treatment of Disorders

Indoles have been investigated for their efficacy in treating different types of disorders in the human body, including neurological disorders. The specific mechanisms by which 5-Ethynylindoline hydrochloride may contribute to these treatments are an active area of research .

Anti-Hepatic Activities

Research has explored the use of indole derivatives for anti-hepatic activities, potentially offering therapeutic benefits for liver-related diseases. The modification of indole structures, such as with 5-Ethynylindoline hydrochloride, is key to enhancing their biological activity .

Cardiovascular Disease Treatment

Indoline-containing drugs have shown promise in treating cardiovascular diseases. The pharmacological effects of these compounds on heart health and blood circulation are being studied to develop new treatments .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of indole derivatives make them candidates for pain relief and the treatment of inflammatory conditions. The specific applications of 5-Ethynylindoline hydrochloride in this field are under investigation .

Mechanism of Action

properties

IUPAC Name

5-ethynyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXVAFRWVLICOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylindoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.